Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I)

Catalog No.
S3209383
CAS No.
852445-81-9
M.F
C21H24AuClN2
M. Wt
536.85
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aur...

CAS Number

852445-81-9

Product Name

Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I)

IUPAC Name

[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-chlorogold

Molecular Formula

C21H24AuClN2

Molecular Weight

536.85

InChI

InChI=1S/C21H24N2.Au.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;;/h7-12H,1-6H3;;1H/q;+1;/p-1

InChI Key

YFUIKJIITPMUAT-UHFFFAOYSA-M

SMILES

CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Au]Cl)C3=C(C=C(C=C3C)C)C)C

solubility

not available

Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) is a gold complex with the molecular formula C21H24AuClN2C_{21}H_{24}AuClN_2 and a CAS number of 852445-81-9. This compound features a chloro ligand coordinated to a gold(I) center, which is further bonded to a 1,3-dimesityl-1H-imidazol-2(3H)-ylidene ligand. The imidazolium structure contributes to the stability and reactivity of the gold center, making it a subject of interest in various chemical applications, particularly in catalysis and organic synthesis .

As mentioned previously, CIM-AuCl acts as a catalyst in C-H activation and subsequent cross-coupling reactions. The gold center in CIM-AuCl is believed to weaken the C-H bond through a process called oxidative addition. This allows for the formation of a new C-C bond where the C-H bond previously existed [].

Potential Catalyst

While there is no extensive research readily available on the specific applications of Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I), its structure suggests potential use as a catalyst. The molecule contains a gold(I) center coordinated with a chlorido ligand and a carbenic ligand derived from a di-mesityl substituted imidazole.

This combination of elements is similar to other gold(I) carbenes that have been successfully employed as catalysts in various organic transformations including cyclopropanation, metathesis, and C-H activation reactions [, ].

  • Catalytic Reactions: It is known to catalyze oxidation, reduction, and coupling reactions in organic synthesis. The presence of the imidazolium ligand enhances its catalytic efficiency by stabilizing transition states .
  • Coordination Chemistry: This compound can form complexes with various ligands due to the vacant coordination site on the gold center, allowing it to engage in diverse coordination chemistry .

Research indicates that gold complexes, including Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I), exhibit significant biological activities. These compounds have been investigated for their potential anti-cancer properties and ability to inhibit certain enzymes. The imidazolium-based ligands may contribute to their bioactivity by interacting with biological macromolecules .

The synthesis of Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) typically involves the following steps:

  • Preparation of the Imidazolium Salt: The starting material, 1,3-dimesitylimidazolidine, is treated with an appropriate halogenating agent to form the corresponding imidazolium salt.
  • Gold(I) Coordination: The imidazolium salt is then reacted with a gold(I) chloride source under controlled conditions to facilitate the formation of the chloroaurate complex.
  • Purification: The resulting compound is purified through recrystallization or chromatography techniques to obtain high-purity Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) .

Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) has several notable applications:

  • Catalysis: It serves as an effective catalyst in various organic transformations, including cross-coupling reactions and C-H activation processes.
  • Material Science: This compound can be utilized in the development of novel materials due to its unique electronic properties.
  • Pharmaceutical Research: Its biological activities make it a candidate for drug development, particularly in targeting cancer cells .

Interaction studies involving Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) have focused on its binding affinities with biomolecules and its effects on cellular pathways. These studies reveal that the compound can interact with proteins and nucleic acids, leading to alterations in cellular functions that may contribute to its therapeutic effects. Additionally, research has shown that this compound can influence enzyme activity through competitive inhibition mechanisms .

Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) shares structural and functional similarities with several other gold complexes. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
Chloro(1,3-bis(2,4,6-trimethylphenyl)-imidazol-2(3H)-ylidene)aurate(I)Contains trimethylphenyl groups instead of mesityl groupsEnhanced solubility in organic solvents
Chloro[1,3-bis(mesityl)imidazole-2-ylidene]gold(I)Similar imidazole frameworkUsed in similar catalytic applications
Chloro[1,3-bis(cyclohexyl)imidazole]gold(I)Cyclohexyl substituents on imidazoleDifferent steric effects influencing reactivity

The uniqueness of Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) lies in its specific ligand environment which influences its electronic properties and catalytic behavior compared to these similar compounds .

Dates

Last modified: 08-18-2023

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